1,2-Diazabicyclo(2.2.2)octane, 2-methyl-
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Overview
Description
1,2-Diazabicyclo(2.2.2)octane, 2-methyl-, also known as 2-methyl-1,4-diazabicyclo[2.2.2]octane, is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO. This compound is known for its nucleophilic properties and is widely used as a catalyst and reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- can be synthesized through various methods. One common method involves the cyclization of 4-cyano-2-amino-1-butene with ammonia, resulting in the formation of the desired bicyclic structure . The reaction typically requires specific conditions such as the presence of a solvent like tetrahydrofuran and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1,2-diazabicyclo(2.2.2)octane, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its nucleophilic nature, it can participate in substitution reactions with electrophiles.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds
Common Reagents and Conditions: Common reagents used in reactions with 1,2-diazabicyclo(2.2.2)octane, 2-methyl- include alkyl halides, aldehydes, and ketones. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and catalysts to achieve the desired products .
Major Products: The major products formed from reactions involving 1,2-diazabicyclo(2.2.2)octane, 2-methyl- include substituted amines, cyclic compounds, and various organic intermediates used in further synthesis .
Scientific Research Applications
1,2-Diazabicyclo(2.2.2)octane, 2-methyl- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-diazabicyclo(2.2.2)octane, 2-methyl- involves its role as a nucleophilic catalyst. It facilitates reactions by donating electron pairs to electrophilic centers, thereby stabilizing transition states and lowering activation energies. This compound can also form complexes with various substrates, enhancing their reactivity in subsequent reactions .
Comparison with Similar Compounds
1,4-Diazabicyclo(2.2.2)octane (DABCO): The parent compound, known for its nucleophilic and catalytic properties.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as a strong nucleophile and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
6523-29-1 |
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Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-1,2-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H14N2/c1-8-6-7-2-4-9(8)5-3-7/h7H,2-6H2,1H3 |
InChI Key |
YYUSAVOEFPHFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCN1CC2 |
Origin of Product |
United States |
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